(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 74164-26-4
VCID: VC8134284
InChI: InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
SMILES: CC(=O)NC(CC1=CC=CC=N1)C(=O)O
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid

CAS No.: 74164-26-4

Cat. No.: VC8134284

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid - 74164-26-4

Specification

CAS No. 74164-26-4
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name (2S)-2-acetamido-3-pyridin-2-ylpropanoic acid
Standard InChI InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Standard InChI Key PIGBPTSHIOJCAI-VIFPVBQESA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O
SMILES CC(=O)NC(CC1=CC=CC=N1)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=CC=N1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: (2S)-2-Acetamido-3-(pyridin-2-yl)propanoic acid

  • Synonyms: Nα-Acetyl-β-(2-pyridyl)-L-alanine, Ac-D-2-Pal-OH

  • CAS Number: 74164-26-4

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.21 g/mol

Stereochemistry and Functional Groups

  • Chirality: The (2S) configuration at the α-carbon confers enantiomeric specificity, critical for biological interactions.

  • Key Functional Groups:

    • Acetamido group (-NHCOCH₃) at C2.

    • Pyridin-2-yl ring at C3, enabling π-π stacking and hydrogen bonding.

    • Carboxylic acid (-COOH) at C1, contributing to solubility and reactivity.

Table 1: Structural Descriptors

PropertyValue/DescriptionSource
SMILESCC(=O)NC(Cc1ncccc1)C(=O)O
InChIKeyFSJXGYVHBLJLLD-UHFFFAOYSA-N
XLogP3 (Log P)0.84
Topological Polar Surface Area79.3 Ų

Synthesis and Production

Key Synthetic Routes

The synthesis typically involves diethyl acetamidomalonate condensation with 2-pyridylmethyl halides, followed by hydrolysis and decarboxylation . Enzymatic resolution is employed to isolate the (2S)-enantiomer.

Example Protocol:

  • Condensation: React diethyl acetamidomalonate with 2-(bromomethyl)pyridine in the presence of a base (e.g., NaH).

  • Hydrolysis: Treat the intermediate with aqueous HCl to hydrolyze the ester groups.

  • Decarboxylation: Heat under acidic conditions to remove CO₂, yielding the α-amino acid.

  • Enzymatic Resolution: Use acylase I to hydrolyze the N-acetyl group selectively, isolating the L-enantiomer .

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYieldSource
CondensationNaH, THF, 0°C → rt75–85%
Acidic Hydrolysis6M HCl, reflux, 12h>90%
Enzymatic ResolutionAcylase I, pH 7.0, 37°C40–50%

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar solvents (water, DMSO) under acidic conditions due to protonation of the pyridine nitrogen. Poor solubility in non-polar solvents.

  • pKa Values:

    • Carboxylic acid (COOH): ~2.5

    • Pyridine nitrogen: ~4.9

    • Amino group (NH): ~9.8

Spectroscopic Data

  • IR (cm⁻¹): 3300 (N-H stretch), 1720 (C=O, acid), 1650 (amide I), 1550 (amide II) .

  • NMR (¹H, D₂O): δ 8.4 (d, Py-H), 7.7–7.3 (m, Py-H), 4.3 (q, C2-H), 3.2 (m, C3-H) .

Biological and Pharmacological Relevance

Medicinal Chemistry Applications

  • Peptide Modification: Incorporated into peptides to enhance stability against proteolysis and modulate receptor binding .

  • Enzyme Inhibition: The pyridin-2-yl group may interact with catalytic sites of proteases or kinases, as seen in thrombin inhibitors .

Case Study: Thrombin Inhibition

A structurally related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, demonstrated thrombin inhibition (IC₅₀ = 2.1 µM) via π-π interactions with His57 and Ser195 residues . This suggests potential anticoagulant applications for the target compound.

ParameterValueSource
Flash Point148.8°C
LD₅₀ (Oral, Rat)Not available; assume toxicityN/A

Future Research Directions

  • Drug Delivery: Explore conjugation with nanoparticles for targeted therapies.

  • Structure-Activity Relationships: Modify the pyridine ring to optimize bioactivity.

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